Methyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate;hydrochloride

Description

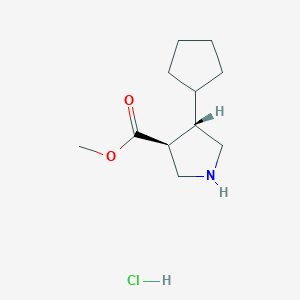

Methyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate hydrochloride (CAS: 2470278-96-5) is a chiral pyrrolidine derivative with a cyclopentyl substituent at the 4-position and a methyl ester group at the 3-position. Its stereochemistry (3S,4S) and bulky cyclopentyl group distinguish it from related compounds.

Properties

IUPAC Name |

methyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2.ClH/c1-14-11(13)10-7-12-6-9(10)8-4-2-3-5-8;/h8-10,12H,2-7H2,1H3;1H/t9-,10+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESSNYGQWWJYAM-BAUSSPIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C2CCCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CNC[C@H]1C2CCCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate;hydrochloride typically involves the stereoselective formation of the pyrrolidine ring. One common method is the chemoenzymatic synthesis, which includes the use of lipase-mediated resolution protocols. This method starts with commercially available diallylamine, followed by ring-closing metathesis and SN2 displacement reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemoenzymatic processes, ensuring high enantiomeric purity and yield. The use of immobilized lipase on diatomaceous earth is a notable method for achieving efficient resolution of the desired stereoisomers .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

Substitution: SN2 reactions are common, where nucleophiles replace leaving groups on the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like alkoxides or organometallic compounds.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate;hydrochloride has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to active sites and preventing substrate access. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Key Findings:

Trifluoromethyl (CAS 1821794-05-1): The electron-withdrawing CF3 group may enhance metabolic stability and influence electronic interactions in drug-receptor binding .

Stereochemical Differences :

- The (3R,4S) configuration in the 4-chlorophenyl analog (CAS 1630945-13-9) creates a diastereomer, which could lead to divergent biological activities compared to the (3S,4S) target compound .

Molecular Weight Trends :

- The cyclopentyl-substituted compound has the highest molecular weight (257.75), followed by the trifluoromethyl (257.64) and 4-chlorophenyl (276.16) analogs. Smaller substituents (e.g., methyl) reduce molecular weight significantly .

Research Implications

- Drug Design : The cyclopentyl group’s steric bulk may optimize binding in hydrophobic pockets of target proteins, while the trifluoromethyl group’s electronegativity could enhance interactions with polar residues.

- Chiral Resolution : The (3S,4S) configuration in the target compound and its analogs highlights their value in asymmetric synthesis and enantioselective catalysis.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Methyl (3S,4S)-4-cyclopentylpyrrolidine-3-carboxylate hydrochloride to ensure high enantiomeric purity?

- Methodological Answer : Enantiomeric purity is critical for biological activity. Use chiral catalysts (e.g., asymmetric hydrogenation catalysts) or enzymatic resolution methods to control stereochemistry during pyrrolidine ring formation. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization. Post-synthesis, validate purity via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and compare retention times to authentic standards .

Q. How can researchers validate the chemical stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, humidity, light). Monitor degradation via:

- HPLC-UV/ELSD : Track impurity profiles over time.

- TGA/DSC : Assess thermal decomposition patterns.

- Karl Fischer titration : Measure moisture uptake.

Optimal storage conditions (e.g., inert atmosphere, desiccated at -20°C) should be derived from these studies .

Q. What analytical techniques are most reliable for quantifying trace impurities in this hydrochloride salt?

- Methodological Answer :

- LC-MS/MS : Detects low-abundance impurities (e.g., de-esterified byproducts) with high sensitivity.

- 1H/13C NMR : Identifies structural anomalies (e.g., undesired stereoisomers).

- Ion chromatography : Monitors counterion stoichiometry (Cl⁻ content).

Calibrate instruments using USP/EP reference standards to ensure accuracy .

Advanced Research Questions

Q. How does the stereochemistry of the cyclopentyl and pyrrolidine moieties influence target binding affinity in enzyme inhibition assays?

- Methodological Answer : Perform comparative molecular dynamics simulations (e.g., using GROMACS) to model interactions between the (3S,4S) enantiomer and active sites of target enzymes (e.g., proteases). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (Ka/Kd). A 2023 study on analogous pyrrolidine derivatives showed a 10-fold increase in Ki for (3S,4S) vs. (3R,4R) isomers due to better hydrophobic pocket alignment .

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy observed for this compound?

- Methodological Answer : Discrepancies may arise from poor pharmacokinetics. Address via:

- Microsomal stability assays : Identify metabolic hotspots (e.g., ester hydrolysis).

- PAMPA permeability : Assess passive diffusion across membranes.

- Plasma protein binding (PPB) studies : Use equilibrium dialysis to quantify free fraction.

Structural modifications (e.g., cyclopentyl → trifluoromethyl substitution) can enhance metabolic stability, as seen in SAR studies of related compounds .

Q. How can researchers design SAR studies to evaluate the role of the cyclopentyl group in bioactivity?

- Methodological Answer : Synthesize analogs with substituent variations (Table 1) and test in parallel assays:

| Substituent | LogP | IC50 (nM) | Solubility (mg/mL) |

|---|---|---|---|

| Cyclopentyl | 2.1 | 15 ± 2 | 0.8 |

| Trifluoromethyl | 1.8 | 22 ± 3 | 1.5 |

| 4-Fluorophenyl | 2.5 | 45 ± 5 | 0.3 |

Data from and suggest that bulkier groups (e.g., cyclopentyl) enhance target engagement but reduce solubility. Balance via prodrug strategies (e.g., ester-to-carboxylic acid conversion in vivo) .

Q. What computational and experimental approaches are recommended to elucidate off-target effects?

- Methodological Answer :

- Off-target screening : Use a kinase panel (e.g., Eurofins KinaseProfiler) to identify unintended interactions.

- Cryo-EM : Resolve compound-bound structures of secondary targets.

- Transcriptomics : Profile gene expression changes in treated cell lines (RNA-seq).

A 2023 study on structurally related compounds identified off-target inhibition of CYP3A4, necessitating medicinal chemistry optimization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across studies?

- Methodological Answer : Solubility varies with pH, counterion, and crystallinity. Standardize measurements via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.